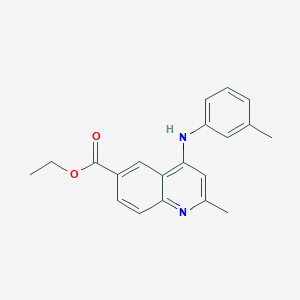
(3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. It is a highly potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including pain, inflammation, anxiety, and depression.
Mecanismo De Acción
The primary mechanism of action of (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one is the inhibition of the this compound enzyme. This enzyme is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and mood. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound also has anxiolytic and antidepressant effects, which have been demonstrated in various behavioral tests. Additionally, this compound has been shown to improve glucose metabolism and reduce body weight in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one in lab experiments include its high potency and selectivity for this compound inhibition, which allows for precise modulation of endocannabinoid signaling. The compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of using this compound include its high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one. One area of interest is the development of more potent and selective this compound inhibitors that can be used in clinical trials. Another direction is the investigation of the compound's effects on other physiological systems, such as the immune and cardiovascular systems. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of (3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one involves several chemical reactions. The starting materials for the synthesis are (S)-phenylglycine, 4-chlorobenzyl chloride, 2,2-difluoro-1-(phenylmethoxy)ethene, and lithium diisopropylamide (LDA). The reaction proceeds through several steps, including the formation of an azetidinone ring and the introduction of the chlorophenyl and difluorophenyl groups. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
(3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. The compound has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders.
Propiedades
Fórmula molecular |
C24H18ClF2NO2 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
(3S,4S)-4-(4-chlorophenyl)-3-(2,2-difluoro-1-phenylmethoxyethenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C24H18ClF2NO2/c25-18-13-11-17(12-14-18)21-20(24(29)28(21)19-9-5-2-6-10-19)22(23(26)27)30-15-16-7-3-1-4-8-16/h1-14,20-21H,15H2/t20-,21+/m0/s1 |
Clave InChI |
BJPNNCFFOKZBGS-LEWJYISDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=C(F)F)[C@@H]2[C@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)COC(=C(F)F)C2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=C(F)F)C2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285164.png)
![2-chlorobenzyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B285165.png)



![Ethyl 4-[(3-acetylphenyl)amino]-6-bromoquinoline-3-carboxylate](/img/structure/B285171.png)
![3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285173.png)
![cyclohexyl (5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285174.png)
![Diethyl 4-[(2-phenylethyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B285179.png)
![ethyl 4-[2-(2-{[3-(ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}ethyl)-1H-benzimidazol-1-yl]-6-methoxyquinoline-3-carboxylate](/img/structure/B285184.png)
![Ethyl 4-({2-[(2-methylbenzoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285186.png)
![Ethyl 4-({2-[(2,2-dimethylpropanoyl)oxy]ethyl}amino)benzo[h]quinoline-3-carboxylate](/img/structure/B285187.png)


